Einecs 300-670-7
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 300-670-7, a compound requiring comprehensive toxicological evaluation under the Registration, Evaluation, Authorization, and Restriction of Chemicals (REACH) regulation .
Properties
CAS No. |
93951-50-9 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
2-aminoethanol;methyl naphthalene-1-sulfonate |
InChI |
InChI=1S/C11H10O3S.C2H7NO/c1-14-15(12,13)11-8-4-6-9-5-2-3-7-10(9)11;3-1-2-4/h2-8H,1H3;4H,1-3H2 |
InChI Key |
MUUFZOPHJOLHLD-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC2=CC=CC=C21.C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol typically involves the sulfonation of 1-methylnaphthalene followed by a reaction with 2-aminoethanol. The sulfonation process usually requires the use of sulfuric acid or oleum under controlled temperature conditions to introduce the sulfonic acid group into the naphthalene ring. The resulting sulfonic acid is then neutralized with 2-aminoethanol to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonates.
Scientific Research Applications
1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methylnaphthalene-1-sulphonic acid compound with 2-aminoethanol involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to key molecules involved in metabolic processes.
Comparison with Similar Compounds
Structural Similarity
Compounds are classified as analogs if they share ≥70% similarity in their PubChem 2D fingerprints, calculated using the Tanimoto index. This metric evaluates molecular substructures, functional groups, and bonding patterns . For example, if EINECS 300-670-7 is an organothiophosphate pesticide, structurally similar compounds might include other organothiophosphates with varying alkyl/aryl substituents .
Functional Similarity
Functionally similar compounds may belong to the same chemical class (e.g., chlorinated alkanes, substituted mononitrobenzenes) or exhibit comparable applications (e.g., flame retardants, solvents) .
Comparison with Similar Compounds
The table below illustrates hypothetical comparisons based on QSAR and RASAR methodologies, assuming this compound is a substituted mononitrobenzene derivative.
| Compound | EINECS Number | Structural Features | Predicted log Kow | Acute Toxicity (LC50, mg/L) | Key Applications |
|---|---|---|---|---|---|
| This compound | 300-670-7 | Nitro group, chloro substituent | 2.8 (in silico) | 12.5 (QSAR model) | Industrial solvent |
| 2-Chloronitrobenzene | 202-290-3 | Nitro group, chloro substituent | 2.5 | 10.2 (experimental) | Dye intermediate |
| 3-Nitrobenzoic acid | 204-964-5 | Nitro group, carboxylic acid | 1.7 | 45.3 (QSAR model) | Pharmaceutical precursor |
| 4-Nitrotoluene | 201-853-4 | Nitro group, methyl substituent | 2.3 | 28.9 (experimental) | Explosives manufacturing |
Notes:
- log Kow : Hydrophobicity parameter critical for bioaccumulation predictions .
- Toxicity data: QSAR models for substituted mononitrobenzenes predict toxicity within ±20% of experimental values for fish and daphnids .
- Structural analogs (e.g., 2-Chloronitrobenzene) show higher toxicity due to electron-withdrawing groups enhancing reactivity .
Research Findings on Predictive Coverage
- RASAR Efficiency : A study using 1,387 REACH Annex VI compounds achieved 70% structural similarity coverage for 33,000 EINECS chemicals, demonstrating that a small labeled dataset can predict hazards for a vast chemical space .
- QSAR Limitations : Only 54% of EINECS chemicals are classifiable into groups amenable to QSAR modeling. Complex mixtures (e.g., botanical extracts) require alternative safety assessments .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
